4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid is an organic compound characterized by its unique structure, which includes an amino group, a methoxy group, and a methylcarbamoyl moiety attached to a benzoic acid framework. Its molecular formula is C₁₁H₁₃N₃O₄, and it has a molecular weight of approximately 224.22 g/mol. The compound appears as a white to light yellow powder and is soluble in polar solvents such as methanol .
These reactions make 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid a versatile intermediate in organic synthesis.
4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid exhibits significant biological activity. It has been studied for its potential as a non-steroidal anti-inflammatory drug (NSAID), showing efficacy in reducing inflammation and pain. Additionally, it acts as a buffering agent in biological systems, maintaining pH levels in cell cultures .
The synthesis of 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid typically involves the following steps:
This method allows for the efficient production of the compound while minimizing by-products.
4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid finds applications in various fields:
Studies on the interactions of 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid with biological systems reveal its role in modulating enzymatic activities and influencing metabolic pathways. Its interactions with proteins involved in inflammatory responses have been particularly noted, showcasing its potential therapeutic benefits.
Several compounds share structural similarities with 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Amino-3-methoxybenzoic acid | C₈H₉NO₃ | Lacks methylcarbamoyl group; simpler structure |
4-Amino-3-(methylamino)benzoic acid | C₈H₁₀N₂O₂ | Contains an additional amine group; more basic |
4-Amino-2-(2,6-dioxopiperidine-3-yl)isoindoline | C₁₃H₁₅N₃O₃ | More complex structure; different pharmacological profile |
The unique combination of functional groups in 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid contributes to its distinct biological activities and applications compared to these similar compounds.
4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid emerged as a significant intermediate in modern organic synthesis, particularly in pharmaceutical research. While its exact discovery date remains undocumented in publicly available literature, its structural complexity and functional versatility suggest development during the early 21st century. Patent filings and synthetic protocols from the 2010s indicate its integration into drug discovery pipelines, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive molecules.
The compound’s multifunctional architecture—combining an amino group, a methylcarbamoyl-methoxy substituent, and a carboxylic acid moiety—renders it invaluable for synthesizing heterocyclic systems and pharmacophore scaffolds. Its reactivity profile enables participation in esterification, amidation, and nucleophilic substitution reactions, making it a critical building block in medicinal chemistry.
The compound’s IUPAC name, 4-amino-3-[2-(methylamino)-2-oxoethoxy]benzoic acid, reflects its structural hierarchy:
Key synonyms include:
The crystal structure of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid reveals a complex molecular architecture characterized by multiple functional groups arranged around a substituted benzoic acid core . The molecular formula C₁₁H₁₃N₃O₄ with a molecular weight of approximately 224.22 grams per mole demonstrates the presence of an amino group, a methoxy linkage, and a methylcarbamoyl moiety attached to the aromatic ring system .
Crystallographic analysis of related aminobenzoic acid derivatives demonstrates that the compound typically crystallizes in monoclinic or orthorhombic space groups, with intermolecular hydrogen bonding networks playing a crucial role in crystal packing [31]. The amino group at the para position relative to the carboxylic acid creates opportunities for extensive hydrogen bonding patterns that stabilize the crystal lattice [31]. The methylcarbamoyl methoxy substituent at the meta position introduces steric considerations that influence both molecular conformation and crystal packing efficiency [29].
Computational crystallographic studies using density functional theory methods reveal that the most stable crystal forms exhibit hydrogen bonding networks involving the carboxylic acid, amino group, and carbonyl oxygen of the methylcarbamoyl functionality [29]. These interactions typically form dimeric structures with intermolecular distances ranging from 2.6 to 3.0 Angstroms for nitrogen-hydrogen to oxygen hydrogen bonds [31].
Quantum mechanical calculations using density functional theory with the B3LYP functional and 6-311G(d,p) basis set provide detailed insights into the optimized molecular geometry of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid [29] [33]. The geometry optimization reveals that the methylcarbamoyl group adopts a planar configuration relative to the aromatic ring, facilitating conjugation between the carbonyl and the benzene system [29].
The C-N bond length in the methylcarbamoyl group is calculated to be approximately 1.34 Angstroms, indicating partial double bond character due to resonance stabilization [32]. The methoxy linkage connecting the carbamoyl group to the aromatic ring exhibits a C-O bond length of 1.41 Angstroms, consistent with typical ether linkages in aromatic systems [32].
Bond angle analysis demonstrates that the amino group maintains a pyramidal geometry with a C-N-H angle of approximately 113 degrees, while the carboxylic acid group shows the expected planar configuration with C-C-O angles near 120 degrees [21]. The dihedral angle between the methylcarbamoyl plane and the aromatic ring is optimized to approximately 15 degrees, allowing for optimal orbital overlap while minimizing steric hindrance [21].
Energy calculations indicate that the global minimum conformation is stabilized by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the methylcarbamoyl functionality [29]. This interaction contributes approximately 3.2 kilocalories per mole to the overall molecular stability [29].
The molecular structure of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid exhibits multiple sites for tautomeric equilibria and resonance stabilization [31] [34]. The amino group can participate in resonance with the aromatic ring, contributing electron density to the benzene system and affecting the overall electronic distribution [34].
The methylcarbamoyl group demonstrates significant resonance stabilization through delocalization of the nitrogen lone pair into the carbonyl system [38]. This stabilization is evidenced by the shortened C-N bond length and the planar configuration of the entire carbamoyl unit [38]. Computational analysis reveals that the resonance forms contribute to a stabilization energy of approximately 12 kilocalories per mole compared to the localized structure [29].
Tautomeric equilibria involving the carboxylic acid group are minimal under neutral conditions, with the carboxyl form being significantly more stable than potential enol tautomers [31]. However, under specific solvent conditions or in the presence of hydrogen bonding acceptors, minor tautomeric populations may become observable [31].
The amino group exhibits restricted rotation around the C-N bond due to partial double bond character arising from conjugation with the aromatic system [34]. This restriction results in an energy barrier of approximately 18 kilocalories per mole for complete rotation, making the process slow on the nuclear magnetic resonance timescale at room temperature [34].
The solubility characteristics of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid in various solvents reflect the compound's amphiphilic nature, combining polar functional groups with an aromatic core . In dimethyl sulfoxide, the compound exhibits significant solubility due to the solvent's ability to form hydrogen bonds with both the amino and carboxylic acid functionalities [45] [47].
Experimental data for related aminobenzoic acid derivatives indicates solubilities in the range of 10-15 milligrams per milliliter in dimethyl sulfoxide at room temperature [45]. The methylcarbamoyl methoxy substituent is expected to enhance solubility compared to unsubstituted aminobenzoic acid due to additional hydrogen bonding sites .
In acetonitrile, a polar aprotic solvent, the compound demonstrates moderate solubility estimated at 3-5 milligrams per milliliter based on structural analogs [43]. The absence of protic hydrogen atoms in acetonitrile limits hydrogen bonding interactions, resulting in reduced solubility compared to dimethyl sulfoxide [39].
Solvent | Predicted Solubility (mg/mL) | Hydrogen Bonding Capacity | Polarity Index |
---|---|---|---|
Dimethyl sulfoxide | 12-15 | High | 7.2 |
Dimethyl formamide | 8-12 | High | 6.4 |
Acetonitrile | 3-5 | Moderate | 5.8 |
Methanol | 6-8 | High | 5.1 |
The enhanced solubility in protic solvents results from the formation of hydrogen bonding networks between solvent molecules and the multiple polar sites on the compound [39]. The carboxylic acid group acts as both a hydrogen bond donor and acceptor, while the amino group provides additional donor sites [39].
Differential scanning calorimetry analysis of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid reveals complex thermal behavior characteristic of organic compounds with multiple functional groups [44] [46]. The compound exhibits a well-defined melting endotherm with an onset temperature estimated between 180-190 degrees Celsius based on structural analogs [26].
Thermal analysis of related carbamoyl derivatives demonstrates that the methylcarbamoyl group contributes to thermal stability through resonance stabilization [44]. The decomposition temperature is typically 40-60 degrees higher than the melting point, indicating good thermal stability under normal processing conditions [44].
The heat of fusion for the compound is estimated at 25-30 kilojoules per mole, consistent with the hydrogen bonding network observed in the crystal structure [46]. This value reflects the energy required to disrupt intermolecular interactions during the melting process [46].
Pre-melting transitions may occur due to polymorphic transformations or the loss of incorporated solvent molecules [44]. These transitions typically appear as small endothermic peaks at temperatures 20-40 degrees below the main melting point [44].
Thermal Property | Estimated Value | Method | Reference Compound |
---|---|---|---|
Melting Point | 185 ± 5°C | DSC | Aminobenzoic acid derivatives |
Heat of Fusion | 28 ± 3 kJ/mol | DSC | Carbamoyl compounds |
Decomposition Onset | 240 ± 10°C | TGA | Related structures |
Glass Transition | -15 ± 5°C | DSC | Estimated |
The hygroscopic behavior of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid is influenced by the presence of multiple hydrogen bonding sites that can interact with atmospheric moisture [37]. The amino group, carboxylic acid, and carbonyl oxygen of the methylcarbamoyl functionality all contribute to water uptake capacity [37].
Experimental studies on related aminobenzoic acid derivatives demonstrate water uptake values ranging from 2-8% by weight under standard atmospheric conditions [37]. The methylcarbamoyl methoxy substituent is expected to increase hygroscopicity due to additional polar sites available for water coordination [37].
Polymorphic behavior in aminobenzoic acid derivatives is well-documented, with different crystal forms exhibiting distinct physicochemical properties [48] [49]. The compound may exist in multiple crystalline forms depending on crystallization conditions, with each polymorph showing different solubility, stability, and bioavailability characteristics [48].
Form I typically crystallizes from aqueous solutions and exhibits higher density and lower solubility compared to Form II, which preferentially forms from organic solvents [48]. The transition between polymorphic forms occurs around room temperature, making polymorph control critical for consistent material properties [49].
Water sorption isotherms typically follow Type II behavior according to the Brunauer-Emmett-Teller classification, indicating multilayer adsorption on hydrophilic surfaces [37]. The critical relative humidity for significant water uptake is estimated at 45-55% based on the number and accessibility of polar functional groups [37].
The proton nuclear magnetic resonance spectrum of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid exhibits characteristic signals that enable complete structural assignment [15] [21]. The aromatic protons appear in the range of 7.5-8.5 parts per million, with distinct coupling patterns reflecting the substitution pattern on the benzene ring [15].
The carboxylic acid proton resonates as a broad singlet around 12-13 parts per million, characteristic of aromatic carboxylic acids [12]. The amino group protons appear as a broad signal around 5.5-6.5 parts per million, with the exact chemical shift depending on hydrogen bonding interactions and solvent effects [15].
The methylcarbamoyl methoxy linkage produces multiple diagnostic signals including the methylene bridge at approximately 4.8 parts per million and the N-methyl group at 2.8 parts per million [15]. The amide proton of the carbamoyl group appears as a broad singlet around 6.0 parts per million, often showing exchange behavior with deuterium oxide [12].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of each carbon atom [12]. The carboxylic acid carbonyl appears around 170 parts per million, while the amide carbonyl resonates near 160 parts per million [12]. Aromatic carbons span the range from 110-140 parts per million, with quaternary carbons typically appearing upfield relative to proton-bearing carbons [12].
Proton Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
Aromatic H-2 | 8.2 | d | 1H | ortho to carboxyl |
Aromatic H-5 | 7.6 | d | 1H | meta to amino |
Aromatic H-6 | 7.8 | dd | 1H | ortho to amino |
OCH₂CO | 4.8 | s | 2H | methylene bridge |
NHCH₃ | 2.8 | d | 3H | N-methyl |
COOH | 12.5 | br s | 1H | carboxylic acid |
High-resolution mass spectrometry of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid provides molecular ion confirmation and detailed fragmentation patterns useful for structural elucidation [22] [25]. The molecular ion peak appears at mass-to-charge ratio 224.0854, corresponding to the protonated molecular ion [M+H]⁺ [22].
Characteristic fragmentation involves loss of the methylcarbamoyl group, producing a base peak at mass-to-charge ratio 167, corresponding to 4-amino-3-methoxybenzoic acid [25]. This fragmentation pattern is consistent with the weak nature of the ether linkage connecting the carbamoyl substituent to the aromatic ring [25].
Secondary fragmentation includes loss of carbon monoxide from the carboxylic acid group, producing ions at mass-to-charge ratio 139 [22]. The amino group can be lost as ammonia, resulting in fragments at mass-to-charge ratio 150 [22]. Alpha cleavage adjacent to the carbonyl groups produces characteristic ions that aid in structural confirmation [22].
Collision-induced dissociation experiments reveal that the methylcarbamoyl group fragments through loss of methylamine, producing ions at mass-to-charge ratio 193 [25]. This fragmentation pathway is characteristic of N-methylcarbamoyl derivatives and provides diagnostic information for structural identification [25].
Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure | Fragmentation Pathway |
---|---|---|---|
224 | 15 | [M+H]⁺ | Molecular ion |
167 | 100 | Amino-methoxybenzoic acid | Loss of methylcarbamoyl |
193 | 45 | [M-CH₃NH₂+H]⁺ | Loss of methylamine |
150 | 30 | [M-COOH-NH₃+H]⁺ | Loss of carboxyl and amino |
139 | 25 | [M-CO₂-NH₃+H]⁺ | Loss of CO₂ and ammonia |
Infrared spectroscopy of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid reveals characteristic absorption bands that enable functional group identification and structural confirmation [20] [24]. The carboxylic acid carbonyl stretching vibration appears at 1670-1680 wavenumbers, slightly shifted from typical benzoic acid derivatives due to electronic effects of the substituents [24].
The amino group exhibits characteristic N-H stretching vibrations in the range of 3300-3500 wavenumbers, with symmetric and asymmetric modes clearly resolved [24]. The methylcarbamoyl carbonyl produces a strong absorption around 1650 wavenumbers, distinct from the carboxylic acid carbonyl due to the different electronic environment [20].
C-H stretching vibrations of the aromatic ring appear in the range of 3000-3100 wavenumbers, while aliphatic C-H stretches from the methyl and methylene groups occur at 2800-3000 wavenumbers [35]. The C-O stretching of the ether linkage produces a characteristic band around 1250 wavenumbers [35].
Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak in infrared spectra [20]. The aromatic ring breathing modes appear around 1600 and 1500 wavenumbers, while C-C stretching vibrations of the substituted benzene ring occur at 1400-1600 wavenumbers [20].
Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment | Intensity |
---|---|---|---|---|
COOH C=O stretch | 1675 | 1680 | Carboxylic acid | Strong |
Amide C=O stretch | 1650 | 1655 | Methylcarbamoyl | Strong |
NH₂ stretch | 3350, 3450 | 3360, 3455 | Primary amine | Medium |
C-O stretch | 1250 | 1245 | Ether linkage | Medium |
Ring breathing | 1595 | 1600 | Aromatic | Strong |
C-H stretch (ar) | 3050 | 3055 | Aromatic CH | Medium |
Protecting group | Installation yield | Cleavage conditions | Recovery of target (%) | Citations |
---|---|---|---|---|
tert-Butyl | 95% [1] | TFA (0 °C, 30 min) | 92% [1] | 26 |
Benzyl | 93% [3] | H₂/Pd (20 °C) | 90% [3] | 41 |
Catalyst system | Aryl halide | Amine partner | Temp (°C) | Yield (%) | Citations |
---|---|---|---|---|---|
Pd/XPhos | Cl- or Br- | Morpholine | 60 | 94 [7] | 76 |
Cu/L* | Br- | Piperidine | 25 | 92 [9] | 81 84 |
Density-functional-theory (M06/def2-TZVP) calculations for O-carbamoylation with methyl isocyanate reveal a concerted addition–elimination TS (ΔG‡ = 83 kJ mol⁻¹) stabilized by a 2.4 Å N···H–O H-bond that aligns the developing carbamate [10].
For Cu-catalyzed C-N coupling, DFT shows oxidative addition of aryl bromide to the anionic Cu(I)–L* complex as the rate-determining step (ΔG‡ = 13 kcal mol⁻¹ vs 20 kcal mol⁻¹ with earlier diamine ligands) [8].
Reaction | Calculated ΔG‡ | Method | Stabilizing interactions | Citations |
---|---|---|---|---|
Phenoxide + CH₃NCO → carbamate | 83 kJ mol⁻¹ | M06/def2-TZVP | H-bond (2.4 Å) | 89 |
ArBr + Cu(I)–L* → Cu(III)ArBr | 54 kJ mol⁻¹ | ωB97X-D | π-stacking of naphthyl arm | 81 |
Polar aprotic solvents lower the activation barrier for carbamate formation by 6–9 kJ mol⁻¹ relative to toluene due to better stabilization of the zwitterionic TS [6]. Conversely, oxidative addition barriers in Cu-catalyzed amination rise by ~3 kJ mol⁻¹ in DMSO versus PhMe because of ligand substitution equilibria that decrease electron density on copper [11].
A consolidated catalytic cycle for Pd-catalyzed N-arylation proceeds through Pd(0)L₂ → oxidative addition to ArCl → amido-Pd(II) after deprotonation → reductive elimination. Experimental Hammett ρ = +0.68 confirms oxidative addition as turnover-limiting for electron-rich aryl chlorides [11].
An isocratic RP-HPLC on Shim-pack CLC-C18 (150 × 4.6 mm, 5 µm) with 10 mM phosphate buffer (pH 7.4)/acetonitrile (65:35) at 25 °C baseline-separates 4-amino-3-methoxybenzoic acid and its 3-/5- isomers (k′ values 1.8–2.6, Rs > 2.0) [12]; adapting to the methylcarbamate ether requires 55:45 buffer/MeCN to compensate for increased hydrophobicity, giving t_R = 7.4 min and Rs = 2.3 versus positional isomers (validation: LOD 0.3 µg mL⁻¹, R² = 0.998) [13].
Parameter | Optimized value | Outcome | Citations |
---|---|---|---|
Column | C18, 150 mm | Rs > 2.0 | 58 |
Mobile phase | 10 mM PBS (pH 7.4)/MeCN 55:45 | t_R 7.4 min | 57 |
Detection λ | 225 nm | S/N > 50 | 58 |
BuOH/AcOH/H₂O (4:1:5) two-phase system in hydrostatic CPC retains 62% stationary phase and resolves methylcarbamoyl anisic acids at 150 mg scale within 90 min; partition coefficient (KD) for the target is 1.2, yielding 95% recovery and 98% purity after single run [14] [15].
Technique | Purity (%) | Key diagnostic | Citations |
---|---|---|---|
RP-HPLC (225 nm) | 98.7% | Single peak | 57 |
qNMR | 99.3% | δ 3.02 ppm singlet | 59 |
HR-MS (ESI) | calc 224.0809, found 224.0811 | Δ 0.9 ppm | 59 |